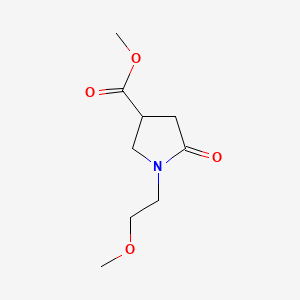

methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrrolidine, which is a cyclic amine. The “methyl 1-(2-Methoxyethyl)” part suggests that a methyl group is attached to the first carbon of the pyrrolidine ring, and a 2-methoxyethyl group is also attached to this carbon. The “2-oxo” indicates a carbonyl group (C=O) on the second carbon of the ring, and the “4-carboxylate” suggests a carboxylate group (COO-) on the fourth carbon .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of organic reactions, including amine alkylation and esterification .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrolidine ring, a five-membered ring with one nitrogen and four carbon atoms. The various groups (methyl, 2-methoxyethyl, carbonyl, and carboxylate) would be attached at the specified positions .

Chemical Reactions Analysis

The compound, due to the presence of the carbonyl and carboxylate groups, might undergo various reactions typical of these functional groups, such as nucleophilic addition or substitution .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Biochemistry and Molecular Biology .

Summary of the Application

The compound is used in the enzymatic synthesis of 2’-modified nucleic acids, which are of interest in nucleic acid-based drug development .

Methods of Application or Experimental Procedures

The researchers discovered a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase. Engineering of the gate to reduce steric bulk in the context of a previously described RNA polymerase activity unlocks the synthesis of 2’-modified RNA oligomers .

Results or Outcomes

The efficient synthesis of both defined and random-sequence 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O- (2-methoxyethyl)-RNA (MOE-RNA) oligomers up to 750 nt was achieved. This enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs, and the elaboration of mixed 2’OMe-/MOE-RNA aptamers with high affinity for vascular endothelial growth factor .

Synthesis of Thermoplastic Polyurethane

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Summary of the Application

The compound is used in the synthesis of thermoplastic poly (2-methoxyethyl acrylate)-based polyurethane (PU) .

Methods of Application or Experimental Procedures

The PMEA-based PUs with various molecular weights were synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .

Results or Outcomes

Dynamic mechanical analysis (DMA) revealed that the storage modulus and the melting temperature of PMEA-based PU significantly increased from 1.5 × 10^4 Pa to 2.3 × 10^5 Pa and from 25 °C to 73 °C, respectively, as the molecular weight of PMEA-based PU increased .

Electrochemical Stability of Ionic Liquids

Specific Scientific Field

This application falls under the field of Electrochemistry .

Summary of the Application

The compound is used in the study of the electrochemical stability of ionic liquids, which are being used to replace conventional organic solvents in various applications due to their unique features such as inherent ionic conductivity, high thermal stability, wide liquid state temperature range, and high electrochemical stability .

Methods of Application or Experimental Procedures

The electrochemical stability of 22 commercially available hydrophobic ionic liquids was measured at different temperatures to systematically investigate ionic liquids towards electrolytes for supercapacitors in harsh weather conditions .

Results or Outcomes

The study evaluated the influence of the cations, anions, and the presence of functional groups on the observed electrochemical stability window which ranged from 4.1 to 6.1 V .

Synthesis of Ionic Liquids

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

The compound is used in the synthesis of 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, an ionic liquid .

Methods of Application or Experimental Procedures

The specific methods of synthesis are not provided in the source .

Results or Outcomes

The synthesized ionic liquid has a pH of 5 in water .

Synthesis of Poly(N,N-bis(2-methoxyethyl)acrylamide)

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Summary of the Application

The compound is used in the synthesis of polymers of N,N-bis(2-methoxyethyl)acrylamide .

Methods of Application or Experimental Procedures

The specific methods of synthesis are not provided in the source .

Results or Outcomes

The synthesized polymer exhibits thermosensitive behavior in aqueous solution .

Synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA

Specific Scientific Field

This application falls under the field of Biochemistry and Molecular Biology .

Summary of the Application

The compound is used in the synthesis of 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers .

Methods of Application or Experimental Procedures

The researchers discovered a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase. Engineering of the gate to reduce steric bulk in the context of a previously described RNA polymerase activity unlocks the synthesis of 2’-modified RNA oligomers .

Results or Outcomes

The efficient synthesis of both defined and random-sequence 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers up to 750 nt was achieved. This enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs, and the elaboration of mixed 2’OMe-/MOE-RNA aptamers with high affinity for vascular endothelial growth factor .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-13-4-3-10-6-7(5-8(10)11)9(12)14-2/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFRWFKGEMSVJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(CC1=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B594536.png)

![3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594545.png)